REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[C:18]([Cl:26])=[N:19][CH:20]=[C:21]([CH:25]=1)[C:22]([OH:24])=[O:23].[I:27]I>C1COCC1>[Br:16][C:17]1[C:18]([Cl:26])=[N:19][CH:20]=[C:21]([C:25]=1[I:27])[C:22]([OH:24])=[O:23]
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Name
|
|
Quantity
|
172 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
48.5 mL
|
Type
|
reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C(=O)O)C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
stirred at that temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction mixture was cooled to −60° C.
|
Type
|
CUSTOM
|
Details
|
remained below −40° C
|
Type
|
ADDITION
|
Details
|
On complete addition
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant dark red slurry was dissolved in water (500 mL)
|
Type
|
WASH
|
Details
|
washed with diethyl ether (3×200 mL)
|
Type
|
ADDITION
|
Details
|
The pH of aqueous layer was adjusted to 2 by the addition of 1M aqueous hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the resulting beige precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C(=O)O)C1I)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |